molecular formula C12H18O4 B15330694 5-Methyl-2-(trimethoxymethyl)anisole

5-Methyl-2-(trimethoxymethyl)anisole

Cat. No.: B15330694
M. Wt: 226.27 g/mol
InChI Key: UOAJLUDWYGTZAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trimethoxymethyl)anisole can be achieved through several methods. One common approach involves the alkylation of anisole derivatives. For instance, the reaction of anisole with methylating agents in the presence of a catalyst can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as NaX zeolite, has been reported to enhance the efficiency of the reaction . The process involves the vapor-phase alkylation of phenol by methanol, followed by separation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trimethoxymethyl)anisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(trimethoxymethyl)anisole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trimethoxymethyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles . This property is exploited in various chemical reactions to introduce functional groups into the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(trimethoxymethyl)anisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other anisole derivatives. Its multiple methoxy groups enhance its solubility and reactivity, making it valuable in various chemical processes and industrial applications .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2-methoxy-4-methyl-1-(trimethoxymethyl)benzene

InChI

InChI=1S/C12H18O4/c1-9-6-7-10(11(8-9)13-2)12(14-3,15-4)16-5/h6-8H,1-5H3

InChI Key

UOAJLUDWYGTZAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(OC)(OC)OC)OC

Origin of Product

United States

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